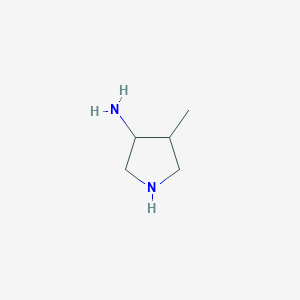

4-Methylpyrrolidin-3-amine

Descripción

4-Methylpyrrolidin-3-amine is a bicyclic amine featuring a pyrrolidine ring substituted with a methyl group at position 4 and an amine group at position 3. Its molecular formula is C₅H₁₂N₂, with a molecular weight of 100.16 g/mol (free base) . The compound exists in stereoisomeric forms, such as (3R,4R) and (3S,4R), which are critical for biological activity . The dihydrochloride salt form (C₅H₁₄Cl₂N₂, MW: 173.08 g/mol) is commonly used to enhance solubility and stability in pharmaceutical applications .

Propiedades

Número CAS |

116729-74-9 |

|---|---|

Fórmula molecular |

C5H12N2 |

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

4-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3 |

Clave InChI |

SLTMFXXAJKCIPQ-UHFFFAOYSA-N |

SMILES |

CC1CNCC1N |

SMILES canónico |

CC1CNCC1N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-pyrrolidinamine typically involves the reaction of 4-methylpyrrolidine with ammonia or an amine source under controlled conditions. One common method includes the reductive amination of 4-methylpyrrolidinone using ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 4-Methyl-3-pyrrolidinamine may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-3-pyrrolidinamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Amides and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted pyrrolidines.

Aplicaciones Científicas De Investigación

4-Methyl-3-pyrrolidinamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-pyrrolidinamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparación Con Compuestos Similares

1-Cyclopropylpyrrolidin-3-amine

- Structure : Features a cyclopropyl group attached to the pyrrolidine nitrogen instead of a methyl group.

- Molecular Formula : C₇H₁₄N₂ (MW: 126.20 g/mol) .

- Higher molecular weight (vs. 100.16 g/mol for 4-methylpyrrolidin-3-amine) may reduce membrane permeability .

- Applications : Used in medicinal chemistry for its conformational rigidity, which can enhance target selectivity.

(3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

- Structure : A complex derivative with cyclopropyl, aromatic, and methoxymethyl substituents.

- Molecular Formula : C₁₇H₂₆N₂O₂ (MW: 290.41 g/mol) .

- Key Differences: Extended aromatic system enhances π-π stacking interactions, improving binding to hydrophobic pockets in enzymes or receptors. Methoxy groups increase solubility compared to the non-polar methyl group in 4-methylpyrrolidin-3-amine .

- Applications : Explored in drug discovery for central nervous system (CNS) targets due to its lipophilic balance.

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine

4-Amino-3-methylpyridine

- Structure : A pyridine derivative with amine and methyl groups at positions 4 and 3, respectively.

- Molecular Formula : C₆H₈N₂ (MW: 108.14 g/mol) .

- Key Differences :

- Applications : Intermediate in agrochemicals and dyes due to its aromatic reactivity.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- 4-Methylpyrrolidin-3-amine dihydrochloride : High water solubility due to ionic form; stable under refrigeration .

- 1-Cyclopropylpyrrolidin-3-amine : Lower solubility in water (free base) but improved lipophilicity for CNS penetration .

- Triazole derivative : Moderate solubility from polar triazole group; stable in acidic conditions .

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Methylpyrrolidin-3-amine | C₅H₁₂N₂ | 100.16 | 4-CH₃, 3-NH₂ |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | N-Cyclopropyl, 3-NH₂ |

| Triazole derivative | C₈H₁₆N₆ | 195.26 | Triazole, 3-NH₂ |

| 4-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | Pyridine, 4-NH₂, 3-CH₃ |

Table 2: Pharmacological Profiles

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.